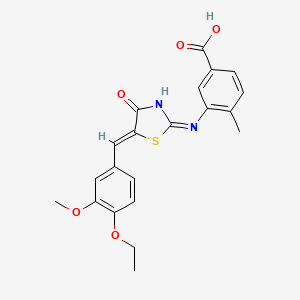
2,5-Dibromo-N-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-Dibromo-N-methylpentanamide is a chemical compound with the CAS Number: 614754-05-1 . It has a molecular weight of 272.97 and its IUPAC name is 2,5-dibromo-N-methylpentanamide . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for 2,5-Dibromo-N-methylpentanamide is 1S/C6H11Br2NO/c1-9-6(10)5(8)3-2-4-7/h5H,2-4H2,1H3,(H,9,10) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2,5-Dibromo-N-methylpentanamide has a molecular weight of 272.97 . It is a white to yellow solid and is stored at a temperature of +4C .Scientific Research Applications
1. Application in Treating Inflammatory Skin Diseases
The compound N-(2-[4-[2,4-dioxo(1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl)-5-(1,2-dithiolan-3-yl)-N-methylpentanamide, a derivative related to 2,5-Dibromo-N-methylpentanamide, has been found effective in treating inflammatory skin diseases. This derivative, known as BP-1003, is a potent activator of peroxisome proliferator-activated receptor gamma (PPARγ) and has shown significant anti-inflammatory effects in models of allergic contact dermatitis. It suggests potential efficacy as an oral and topical agent for treating conditions such as contact dermatitis, atopic dermatitis, and psoriasis (Venkatraman et al., 2004).
2. Use in Biochemical Decomposition of Herbicides
Research on N-(3,4-dichlorophenyl)-2-methylpentanamide, a compound structurally similar to 2,5-Dibromo-N-methylpentanamide, demonstrated its decomposition by specific organisms. This process involved the hydrolysis of the herbicide to produce 2-methyl-valeric acid and 3,4-dichloroaniline, indicating potential applications in the environmental management of herbicide residues (Sharabi & Bordeleau, 1969).
3. Role in Pharmaceutical Research
Carfilzomib, structurally related to 2,5-Dibromo-N-methylpentanamide, is a proteasome inhibitor used in clinical trials for multiple myeloma. It exemplifies the application of similar compounds in pharmaceutical research, particularly in the development of new therapeutic agents for cancer treatment (Yang et al., 2011).
4. Contribution to Synthesis of Antibiotically Active Compounds
In the synthesis of antibacterial compounds, derivatives similar to 2,5-Dibromo-N-methylpentanamide have been utilized. The synthesis process of such compounds is pivotal in the development of new antibiotics and treatments for bacterial infections (Filippov et al., 1998).
5. Impact on Drug Metabolism Studies
Studies on compounds like valpromide isomer, valnoctamide, which shares a structural resemblance with 2,5-Dibromo-N-methylpentanamide, contribute significantly to our understanding of drug metabolism and pharmacokinetics. This knowledge is crucial in optimizing drug efficacy and safety (Haj-Yehia & Bialer, 1988).
6. Applications in Catalysis Research
Research involving catalytic processes using compounds structurally related to 2,5-Dibromo-N-methylpentanamide has implications in industrial chemistry, particularly in the development of efficient and eco-friendly catalytic systems (Sitthisa et al., 2011).
7. Role in Cardiovascular Drug Development
Compounds structurally similar to 2,5-Dibromo-N-methylpentanamide have been explored for their potential as cardiac myosin activators. This research is significant in the context of developing novel therapeutics for treating cardiovascular diseases (Manickam et al., 2019).
properties
IUPAC Name |
2,5-dibromo-N-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br2NO/c1-9-6(10)5(8)3-2-4-7/h5H,2-4H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBOZZBEWRDXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CCCBr)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-N-methylpentanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

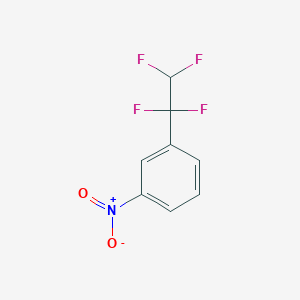

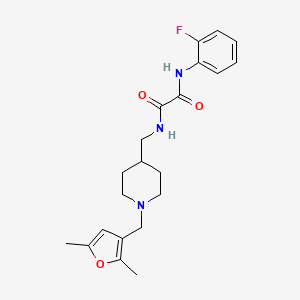

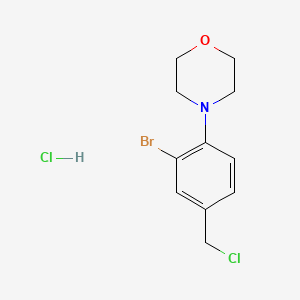
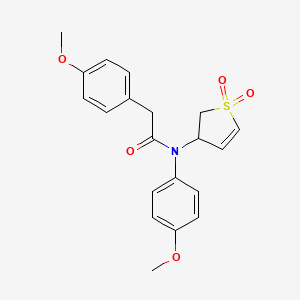
![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B2578032.png)
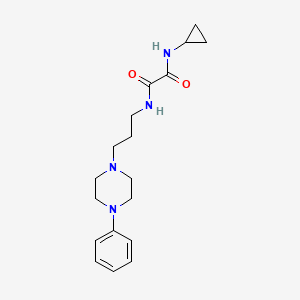
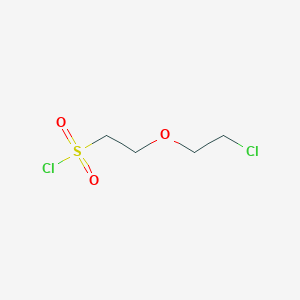
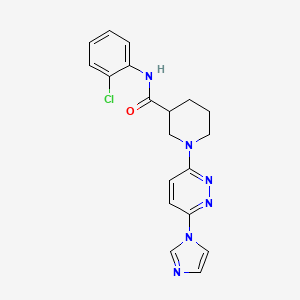


![4-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2578042.png)
